Cas no 90-16-4 (1,2,3-Benzotriazin-4(3H)-one)

1,2,3-Benzotriazin-4(3H)-one is a heterocyclic organic compound featuring a fused triazine and benzene ring system. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its versatility allows for functionalization at multiple positions, enabling the development of derivatives with tailored properties. The compound exhibits stability under standard conditions, facilitating handling and storage. It is particularly useful in the preparation of biologically active molecules, including potential therapeutic agents, due to its ability to serve as a scaffold for further modifications. Its synthetic utility and consistent performance make it a reliable choice for research and industrial applications.
1,2,3-Benzotriazin-4(3H)-one structure
1,2,3-Benzotriazin-4(3H)-one structure
Product name:1,2,3-Benzotriazin-4(3H)-one
CAS No:90-16-4
MF:C7H5N3O
Molecular Weight:147.134100675583
MDL:MFCD00052387
CID:81754
PubChem ID:135408793

1,2,3-Benzotriazin-4(3H)-one 化学的及び物理的性質

名前と識別子

    • 1,2,3-Benzotriazin-4(3H)one
    • Benzo-1,2,3-triazin-4(3H)-one
    • BenzotriazinHone
    • 4-Ketobenzo-1,2,3(3H)-triazine
    • 3,4-Dihydro-4-oxo-1,2,3-benzotriazine
    • 1,2,3-Benzotriazine-4(3H)-One
    • 1,2,3-Benzotriazin-4(1H)-one
    • 1,2,3-Benzotriazin-4(3H)-one
    • 1H-1,2,3-benzotriazin-4-one
    • 4-Ketobenztriazine
    • 4-Ketobenzotriazine
    • 4-Ketobenz-1,2,3-triazine
    • Benzazimidone
    • NSC 13563
    • NSC 20121
    • Benzazimide
    • 1,2,3-Benzotriazin-4-ol
    • Benzoketotriazine
    • Benzo[d][1,2,3]triazin-4(3H)-one
    • USAF MA-2
    • 3H-1,2,3-Benzotriazin-4-one
    • benzotriazinone
    • 1,2,3-Benzotriazin-4-one
    • 3,4-Dihydro-1,2,3-benzotriazin-4-one
    • 1,2,3-Benzotriazine-4(
    • 1,2,3-Benzotriazin-4(1H)-one (7CI, 9CI)
    • 1,4-Dihydro-1,2,3-benzotriazin-4-one
    • 1H-Benzo[d][1,2,3]triazin-4-one
    • MDL: MFCD00052387
    • インチ: 1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11)
    • InChIKey: DMSSTTLDFWKBSX-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2)NN=N1
    • BRN: 124996

計算された属性

  • 精确分子量: 147.04300
  • 同位素质量: 147.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 3
  • トポロジー分子極性表面積: 53.8
  • XLogP3: 何もない

じっけんとくせい

  • Color/Form: 淡黄色粉末
  • 密度みつど: 1.47
  • ゆうかいてん: 216-218 °C (lit.)
  • Boiling Point: 282 ºC
  • フラッシュポイント: 125 ºC
  • Refractive Index: 1.5500 (estimate)
  • Solubility: Soluble in most organic solvents.
  • PSA: 58.64000
  • LogP: 0.31810

1,2,3-Benzotriazin-4(3H)-one Security Information

1,2,3-Benzotriazin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B206930-100000mg
1,2,3-Benzotriazin-4(3H)-one
90-16-4
100g
$ 907.00 2023-04-19
Enamine
EN300-06440-0.05g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
0.05g
$19.0 2023-10-28
Enamine
EN300-06440-1.0g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
1g
$26.0 2023-05-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D155481-25g
1,2,3-Benzotriazin-4(3H)-one
90-16-4 >98.0%(HPLC)
25g
¥467.90 2023-09-03
TRC
B206930-10g
1,2,3-Benzotriazin-4(3H)-one
90-16-4
10g
$ 120.00 2022-06-07
Enamine
EN300-06440-0.5g
3,4-dihydro-1,2,3-benzotriazin-4-one
90-16-4 95%
0.5g
$21.0 2023-10-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
K0003-25G
3,4-Dihydro-4-oxo-1,2,3-benzotriazine
90-16-4 >98.0%(T)(HPLC)
25g
¥360.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
K0003-5G
3,4-Dihydro-4-oxo-1,2,3-benzotriazine
90-16-4 >98.0%(T)(HPLC)
5g
¥120.00 2024-04-15
eNovation Chemicals LLC
D758809-100g
Benzo[d][1,2,3]triazin-4(3H)-one
90-16-4 98%
100g
$225 2024-06-07
Fluorochem
018763-5g
4-Ketobenztriazine
90-16-4 95%
5g
£18.00 2022-03-01

1,2,3-Benzotriazin-4(3H)-one 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors
El Rayes, Samir M. ; Ali, Ibrahim A. I.; Fathalla, Walid; Mahmoud, Mostafa A. A., ACS Omega, 2020, 5(12), 6781-6791

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 h, rt
Reference
Catalyst-free oxidative N-N coupling for the synthesis of 1,2,3-triazole compounds with tBuONO
Cai, Yue-Ming; Zhang, Xin; An, Cui; Yang, Ye-Fei; Liu, Wei; et al, Organic Chemistry Frontiers, 2019, 6(9), 1481-1484

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, 0 °C; 15 min, pH 8
Reference
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one containing 4,5-dihydrothiazole-2-thiol derivatives against Meloidogyne incognita
Chen, Xiulei ; Zhou, Zhen; Li, Zhong; Xu, Xiaoyong, Phosphorus, 2020, 195(3), 194-200

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Solvents: Dimethylformamide ;  40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 10, 0 °C; 15 min, 0 °C
1.4 Reagents: Hydrogen ion ;  30 min, pH 2, 0 °C
Reference
Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita
Wang, Gaolei; Chen, Xiulei; Deng, Yayun; Li, Zhong; Xu, Xiaoyong, Journal of Agricultural and Food Chemistry, 2015, 63(31), 6883-6889

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  40 min, 0 °C; 2 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, 0 °C; 15 min, 0 °C
Reference
Synthesis and nematicidal evaluation of 1,2,3-benzotriazin-4-one derivatives containing piperazine as linker against Meloidogyne incognita
Chen, Xiulei; Jia, Haowu; Li, Zhong; Xu, Xiaoyong, Chinese Chemical Letters, 2019, 30(6), 1207-1213

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  0 °C; 30 min, pH 7 - 8, 0 °C
Reference
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing thiourea and acylthiourea against Meloidogyne incognita
Chang, Yaning; Zhang, Jingwei; Chen, Xiulei; Li, Zhong; Xu, Xiaoyong, Bioorganic & Medicinal Chemistry Letters, 2017, 27(11), 2641-2644

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Design, synthesis and nematicidal activities of trifluorobutene hydroxamic acid derivatives against Meloidogyne incognita
Chen, Diancong; Yang, Haiping; Li, Zhong; Maienfisch, Peter; Xu, Xiaoyong, Journal of Molecular Structure, 2022, 1264,

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation of oligonucleotides containing dAICA using an unexpected side-reaction observed on a protected derivative of 2-aza-2'-deoxyinosine
Fernandez-Forner, Dolors; Eritja, Ramon; Bardella, Francesc; Ruiz-Perez, Catalina; Solans, Xavier; et al, Tetrahedron, 1991, 47(42), 8917-30

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  cooled; 1 h, cooled
1.2 Reagents: Sodium hydroxide ;  pH 7 - 8
Reference
Synthesis, antibacterial, and antiviral activities of novel penta-1,4-dien-3-one derivatives containing a benzotriazin-4(3H)-one moiety
Zhang, Ju-Ping; Li, Qin; Zhang, Cheng; Li, Pu; Chen, Li-Juan; et al, Chemical Papers, 2018, 72(9), 2193-2202

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Solvents: Dimethylformamide ;  40 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonia Solvents: Water ;  pH 10; 15 min
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2; 30 min
Reference
Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][1,2,3]thiadiazole against Meloidogyne incognita
Zhang, Ruifeng; Guo, Wei; Wang, Gaolei; Chen, Xiulei; Li, Zhong; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(17),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Nitrite (polymer-supported) Solvents: Methanol ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
Reference
One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts
McGrory, Rochelle; Faggyas, Reka J.; Sutherland, Andrew, Organic & Biomolecular Chemistry, 2021, 19(27), 6127-6140

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles
Lai, Zhencheng; Wang, Chaorong; Li, Jiaming; Cui, Sunliang, Organic Letters, 2020, 22(5), 2017-2021

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Water ,  Oxygen ,  Ceric ammonium nitrate Solvents: Acetonitrile ;  16 h, rt
Reference
Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature
Zhou, Yao ; Wang, Ya; Lou, Yixian; Song, Qiuling, Organic Letters, 2018, 20(20), 6494-6497

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Dimethylformamide ,  Water ;  40 min, 0 °C; 1 h, 0 - 5 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 10.0, 0 - 5 °C; 30 min, 0 - 5 °C
1.3 pH 2.0
Reference
Synthesis and biological evaluation of novel 1,2,3-benzotriazin-4-one derivatives as leukotriene A4 hydrolase aminopeptidase inhibitors
Zhang, Fan; Wu, Dang; Wang, Gao-Lei; Hou, Shuang; Ping, Ou-Yang; et al, Chinese Chemical Letters, 2017, 28(5), 1044-1048

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium nitrite Solvents: Acetonitrile ;  rt; 3 h, 80 °C
Reference
NaNO2/I2 as an alternative reagent for the synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides
Barak, Dinesh S.; Mukhopadhyay, Sushobhan; Dahatonde, Dipak J.; Batra, Sanjay, Tetrahedron Letters, 2019, 60(3), 248-251

Synthetic Circuit 16

Reaction Conditions
Reference
Product subclass 1: 1,2,3-triazines and phosphorus analogues
Doepp, H.; Doepp, D., Science of Synthesis, 2004, 17, 223-355

1,2,3-Benzotriazin-4(3H)-one Raw materials

1,2,3-Benzotriazin-4(3H)-one Preparation Products

1,2,3-Benzotriazin-4(3H)-one 関連文献

1,2,3-Benzotriazin-4(3H)-oneに関する追加情報

1,2,3-Benzotriazin-4(3H)-one: A Comprehensive Overview

The compound 1,2,3-Benzotriazin-4(3H)-one (CAS No. 90-16-4) is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of benzotriazines, which are derivatives of benzene fused with a triazine ring. The benzotriazinone system is characterized by its three nitrogen atoms in the six-membered ring, making it a versatile platform for chemical modifications and applications.

Recent studies have highlighted the potential of benzotriazinones as building blocks for advanced materials. For instance, researchers have explored the use of 1,2,3-benzotriazin-4(3H)-one in the development of high-performance polymers and organic semiconductors. Its aromaticity and nitrogen-rich structure make it an ideal candidate for applications in optoelectronics and energy storage devices. Moreover, the compound's ability to undergo various substitution reactions has enabled the synthesis of derivatives with tailored properties.

The synthesis of 1,2,3-benzotriazin-4(3H)-one involves a multi-step process that typically starts with the reaction of o-phenylenediamine with an aldehyde or ketone under specific conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of this synthesis pathway. For example, the use of transition metal catalysts has been shown to significantly reduce reaction times while maintaining high yields.

In terms of chemical properties, benzotriazinones exhibit remarkable thermal stability and resistance to oxidation. These characteristics make them suitable for use in high-temperature applications such as aerospace materials and fire-retardant coatings. Additionally, their electronic properties have been leveraged in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Recent research has also focused on the biological activity of benzotriazinones, particularly their potential as drug candidates. Studies have shown that certain derivatives exhibit anti-inflammatory and anticancer properties. For instance, a derivative of 1,2,3-benzotriazin-4(3H)-one has been found to inhibit specific enzymes involved in inflammatory pathways, making it a promising lead compound for therapeutic development.

The versatility of benzotriazinones extends to their application in catalysis. The nitrogen atoms in the ring can act as Lewis bases or coordinate with metal ions to form complexes with unique catalytic properties. This has led to their use in asymmetric catalysis and organocatalytic reactions.

In conclusion, 1,2,3-benzotriazin-4(3H)-one (CAS No. 90-16-4) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its structural features and reactivity make it an invaluable tool for researchers working in materials science, pharmacology, and catalysis. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

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Amadis Chemical Company Limited
(CAS:90-16-4)1,2,3-Benzotriazin-4(3H)-one
A843459
Purity:99%
はかる:100g
Price ($):202.0